[4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone
Description
The compound 4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a 1,4-benzothiazin core modified with a 1,1-dioxido (sulfone) group. Key structural features include:
- 4-(4-butylphenyl) substituent: A butyl chain at the para position of the phenyl group attached to the benzothiazin nitrogen, contributing hydrophobicity and steric bulk.
- Sulfone moiety: The 1,1-dioxido group increases polarity and may improve metabolic stability compared to non-oxidized sulfur analogs.
Properties
IUPAC Name |
[4-(4-butylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO3S/c1-4-5-8-21-12-14-22(15-13-21)28-18-26(27(29)23-16-11-19(2)17-20(23)3)32(30,31)25-10-7-6-9-24(25)28/h6-7,9-18H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCCXTQOLWJVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone is a complex organic molecule belonging to the benzothiazine class. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
IUPAC Name: 4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone
Molecular Formula: C22H24N2O3S
Molecular Weight: 396.50 g/mol
The structure features a benzothiazine core with a dioxido group and various aromatic substituents that may influence its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that benzothiazine derivatives exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity of compounds with similar structures:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 18 | 100 |
| Pseudomonas aeruginosa | 12 | 100 |
These findings suggest that the compound may possess similar antimicrobial effects due to its structural characteristics.
Anticancer Potential
The anticancer properties of benzothiazine derivatives have been explored in numerous studies. For example, derivatives similar to this compound have demonstrated cytotoxicity against various cancer cell lines:
- MCF-7 (breast cancer)
- A549 (lung cancer)
These studies indicate that the compound could inhibit cell proliferation effectively.
The mechanism of action for this compound is hypothesized to involve interaction with specific molecular targets within cells. It may act as an inhibitor of key enzymes or receptors involved in metabolic pathways, potentially leading to increased levels of reactive oxygen species (ROS) and subsequent cellular damage in pathogens or cancer cells.
Study on Antimicrobial Activity
A recent study assessed the efficacy of various benzothiazine derivatives against tropical diseases caused by parasites such as malaria and leishmaniasis. The results indicated that compounds similar to 4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone exhibited effective inhibition with EC50 values below 10 μM against Trypanothione reductase (TR), a crucial enzyme for parasite survival .
Anticancer Research Findings
In another study focusing on anticancer activity, a derivative structurally related to this compound was shown to induce apoptosis in cancer cell lines. The research highlighted its potential as a therapeutic agent for treating resistant forms of cancer by targeting specific signaling pathways involved in cell survival .
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to 4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone exhibit significant pharmacological effects:
- Antimicrobial Activity : Benzothiazine derivatives have shown potential as antimicrobial agents against various bacterial strains. Studies have demonstrated their effectiveness in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus .
- Antitumor Properties : Some derivatives have been investigated for their ability to inhibit tumor growth by interfering with cellular processes involved in cancer progression .
- Neuroprotective Effects : Emerging evidence suggests that these compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative disorders .
Industrial Applications
In industrial settings, this compound is utilized in the development of advanced materials such as polymers and coatings due to its unique chemical properties . Its structural characteristics allow for modifications that can enhance material performance.
Case Studies
Several studies highlight the applications of benzothiazine derivatives:
-
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial activity of a related compound against multiple bacterial strains using the agar well diffusion method. The results indicated significant activity comparable to conventional antibiotics . -
Case Study 2: Antitumor Activity
Research involving a series of benzothiazine derivatives demonstrated their capability to inhibit cell proliferation in various cancer cell lines. The mechanism was linked to the inhibition of specific enzymes involved in cell cycle regulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Implications | Reference |
|---|---|---|---|---|---|
| 4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C₂₅H₂₃NO₃S | 417.52 | Phenyl group on methanone | Reduced steric hindrance compared to 2,4-dimethylphenyl; lower lipophilicity | |
| 4-(4-butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C₂₇H₂₆FNO₄S | 479.6 | 6-Fluoro on benzothiazin; 4-ethoxyphenyl on methanone | Fluorine enhances electronegativity; ethoxy group improves solubility | |
| {4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone | C₂₅H₂₃FN₂O₃S | 450.5 | Dimethylamino-phenyl on benzothiazin; 2,4-dimethylphenyl on methanone | Strong electron-donating dimethylamino group may enhance receptor binding | |
| 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C₂₃H₁₈BrNO₃S | 468.4 | 3-Bromophenyl on benzothiazin; 2,4-dimethylphenyl on methanone | Bromine introduces steric bulk and potential for halogen bonding or further derivatization | |
| 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C₂₅H₂₁NO₇S | 479.5 | Benzodioxin on benzothiazin; 3,4-dimethoxyphenyl on methanone | Benzodioxin increases planarity; dimethoxy groups enhance solubility via polar interactions |
Key Structural and Functional Insights
Electronic Effects
- Dimethylamino Group (): The dimethylamino substituent acts as a strong electron donor, which may stabilize charge-transfer interactions in medicinal chemistry applications .
Solubility and Lipophilicity
- Ethoxy and Dimethoxy Groups (): Polar substituents like ethoxy (-OCH₂CH₃) and dimethoxy (-OCH₃) enhance aqueous solubility compared to alkyl or halogenated analogs, critical for pharmacokinetic optimization .
Q & A
Q. Basic Techniques :
- X-ray Crystallography : Determines absolute configuration and bond angles (e.g., benzothiazinone ring conformation) .
- Spectroscopy :
How to resolve discrepancies in NMR data interpretation?
Advanced Approach :
Discrepancies may arise from dynamic rotational isomerism or solvent effects. Use:
- Variable Temperature NMR : Identify conformational exchange broadening.
- COSY/NOESY : Map through-space correlations to validate substituent orientations.
- Cross-Reference with Crystallography : Compare NMR-derived structures with X-ray data to resolve ambiguities .
What in vitro assays are suitable for preliminary pharmacological screening?
Q. Basic Methodology :
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria.
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways.
How to investigate the compound’s mechanism of action in biological systems?
Q. Advanced Design :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2, EGFR) using software like AutoDock.
- In Vivo Models : Zebrafish or murine studies to evaluate pharmacokinetics and toxicity .
What storage conditions ensure compound stability?
Basic Protocol :
Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation. Desiccate to avoid hygroscopic degradation. Monitor purity via HPLC every 6 months .
How to assess environmental persistence and ecotoxicology?
Q. Advanced Framework :
- Biodegradation Studies : Aerobic/anaerobic microbial degradation assays in soil/water matrices.
- Photolysis Experiments : Expose to UV light (λ = 254 nm) to simulate sunlight-driven breakdown.
- Ecotoxicology : Daphnia magna or algae growth inhibition tests to estimate EC₅₀ values .
How to address contradictions in pharmacological data across studies?
Q. Methodological Resolution :
- Reproducibility Checks : Replicate experiments with controlled variables (e.g., cell passage number, serum batches).
- Meta-Analysis : Pool data from independent studies using random-effects models to identify outliers.
- Dose-Response Curves : Validate efficacy thresholds using Hill slope analysis .
What advanced models evaluate chronic toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
